N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a phenylsulfonyl group, and a glycinamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4-dimethylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential analgesic properties and its ability to interact with opioid receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception. The trifluoromethyl group enhances its binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various pharmaceuticals.
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Utilized in polymer chemistry.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the phenylsulfonyl group contributes to its solubility and reactivity .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O3S/c1-15-8-11-21(16(2)12-15)29(33(31,32)18-6-4-3-5-7-18)14-22(30)28-17-9-10-20(24)19(13-17)23(25,26)27/h3-13H,14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKLSYWKHVILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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